molecular formula C14H15N3O4S B2935297 Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate CAS No. 1251675-80-5

Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate

Cat. No.: B2935297
CAS No.: 1251675-80-5
M. Wt: 321.35
InChI Key: UHIMAUQXAAPUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate is a benzoate ester derivative featuring a sulfamoyl-substituted pyridinylamino group at the 3-position of the benzene ring. This compound is identified by synonyms such as ethyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate and is cataloged under identifiers like ZINC65183162 and AKOS021792600 .

Properties

IUPAC Name

ethyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-2-21-14(18)10-5-3-6-11(9-10)17-13-12(22(15,19)20)7-4-8-16-13/h3-9H,2H2,1H3,(H,16,17)(H2,15,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIMAUQXAAPUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate typically involves the reaction of 3-aminopyridine-2-sulfonamide with ethyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Reactivity and Physical Properties

Ethyl 4-(Dimethylamino)benzoate vs. Target Compound

Ethyl 4-(dimethylamino)benzoate, a related benzoate ester with a dimethylamino (-N(CH₃)₂) group at the 4-position, demonstrates higher reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate. This is attributed to the electron-donating dimethylamino group enhancing the degree of monomer conversion . Such differences highlight how substituent positioning and electronic effects dictate reactivity in polymer or pharmaceutical applications.

I-6501/I-6502 Series

The I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) and I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) analogs () feature alkylthio or alkyloxy linkers connected to a 3-methylisoxazolylamino group. These compounds emphasize:

  • Hydrophobicity : The pentyl chain increases lipophilicity compared to the target compound’s direct sulfamoylpyridinyl linkage.

Structural Analogues in Pharmaceutical Impurities

Impurity F(EP)

The impurity 2-[benzoyl[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate () contains a trifluoromethylphenyl group and a benzoyl moiety. Key comparisons include:

  • Lipophilicity : The trifluoromethyl (-CF₃) group enhances membrane permeability compared to the sulfamoyl group.
  • Stability : The benzoyl ester may exhibit different hydrolysis kinetics under physiological conditions due to steric hindrance absent in the target compound.
Ethyl 4-((3-Methyl-3-phenylureido)methyl)benzoate

This analog () replaces the sulfamoylpyridinyl group with a methylphenylureido moiety. ~13 for -NHCONH-), which could affect ionization and bioavailability.

Structural and Functional Group Analysis (Table)

Compound Name Substituent/Functional Group Key Properties Potential Applications
Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate 3-Sulfamoylpyridinylamino Polar, hydrogen-bonding, moderate acidity Pharmaceuticals, enzyme inhibitors
Ethyl 4-(dimethylamino)benzoate 4-Dimethylamino Electron-donating, high reactivity Polymer initiators, adhesives
I-6501 Pentylthio + 3-methylisoxazolylamino Lipophilic, antimicrobial potential Antimicrobial agents
Impurity F(EP) Trifluoromethylphenyl + benzoyl High lipophilicity, steric hindrance API intermediate

Biological Activity

Ethyl 3-((3-sulfamoylpyridin-2-yl)amino)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C14H15N3O4S
  • Molecular Weight : 321.35 g/mol
  • CAS Number : 1251675-80-5
  • Purity : Minimum 95% .

This compound functions primarily through the inhibition of specific biological pathways associated with disease processes. Its sulfonamide moiety is known to interact with various enzymes, potentially leading to antimicrobial and anti-inflammatory effects. The presence of the pyridine ring enhances its affinity for biological targets, suggesting a multifaceted mechanism of action.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogenic strains, including:

PathogenActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansLow

The electron-donating and withdrawing groups on the aromatic rings influence the activity levels, with electron-withdrawing groups generally showing lower activity compared to electron-donating groups .

Antioxidant Activity

The compound has demonstrated notable antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using several methods, including DPPH and FRAP assays, indicating a robust capacity to reduce oxidative damage .

Gastroprotective Effects

In animal models, this compound has exhibited gastroprotective effects. Studies involving rats indicated that the compound significantly reduced gastric lesions induced by ethanol. Key findings include:

  • Increased gastric wall mucus production.
  • Enhanced superoxide dismutase (SOD) activity.
  • Reduced malondialdehyde (MDA) levels.

Histological examinations revealed a decrease in submucosal edema and leukocyte infiltration, suggesting effective protection of the gastric mucosa .

Case Studies

  • Gastroprotective Study : A study involving rats treated with varying doses of this compound showed a dose-dependent reduction in gastric lesions compared to control groups. The highest dose (20 mg/kg) resulted in significant protective effects, as evidenced by histological analysis and biochemical markers .
  • Antimicrobial Efficacy : In vitro studies assessed the antimicrobial efficacy against common pathogens. The compound demonstrated variable activity, with modifications in its structure leading to enhanced potency against resistant strains of bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.